molecular formula C14H21BrOS B4954945 1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene

1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B4954945
M. Wt: 317.29 g/mol
InChI Key: KBFIQKDKLKSAMY-UHFFFAOYSA-N
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Description

1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom attached to a benzene ring, along with a propan-2-ylsulfanyl group and a pentoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(5-propan-2-ylsulfanylpentoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution of a hydrogen atom on the benzene ring with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated compounds or reduced sulfanyl derivatives.

Scientific Research Applications

1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein labeling.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(propan-2-yl)benzene: Similar in structure but lacks the pentoxy group.

    1-Bromo-4-(propan-2-ylsulfanyl)benzene: Similar but with the sulfanyl group in a different position.

    2-Bromo-1,3,5-triisopropylbenzene: Contains multiple isopropyl groups but differs in overall structure.

Uniqueness

1-Bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both the propan-2-ylsulfanyl and pentoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-2-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrOS/c1-12(2)17-11-7-3-6-10-16-14-9-5-4-8-13(14)15/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFIQKDKLKSAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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